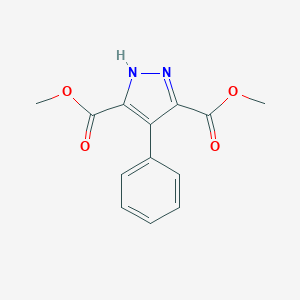
(E)-3-Hydroxy-4-methoxychalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-Hydroxy-4-methoxychalcone, also known as sakuranetin, is a natural flavonoid compound found in various plants, including rice, barley, and Angelica keiskei. This compound has gained significant attention due to its potential therapeutic benefits in various diseases, including cancer, inflammation, and diabetes.
作用机制
The mechanism of action of (E)-3-Hydroxy-4-methoxychalcone is not fully understood, but several studies have suggested that it acts through multiple pathways. It has been found to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose metabolism and energy homeostasis.
Biochemical and physiological effects:
Studies have shown that (E)-3-Hydroxy-4-methoxychalcone exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the production of reactive oxygen species (ROS) and inflammatory cytokines. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity by enhancing glucose uptake and utilization in peripheral tissues.
实验室实验的优点和局限性
(E)-3-Hydroxy-4-methoxychalcone has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It exhibits low toxicity and has a relatively long half-life in vivo. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on (E)-3-Hydroxy-4-methoxychalcone. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to investigate its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that (E)-3-Hydroxy-4-methoxychalcone exhibits neuroprotective properties and may have a beneficial effect on cognitive function. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.
合成方法
(E)-3-Hydroxy-4-methoxychalcone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction and the Suzuki-Miyaura cross-coupling reaction. The Claisen-Schmidt condensation reaction involves the condensation of 4-methoxybenzaldehyde and acetophenone in the presence of a base catalyst. The Suzuki-Miyaura cross-coupling reaction involves the coupling of 4-methoxyphenylboronic acid and 3-hydroxy-4-chlorocinnamic acid in the presence of a palladium catalyst.
科学研究应用
(E)-3-Hydroxy-4-methoxychalcone has been extensively studied for its potential therapeutic benefits in various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. Additionally, (E)-3-Hydroxy-4-methoxychalcone has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
属性
产品名称 |
(E)-3-Hydroxy-4-methoxychalcone |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-10-8-12(11-15(16)18)7-9-14(17)13-5-3-2-4-6-13/h2-11,18H,1H3/b9-7+ |
InChI 键 |
MSKJHPDSPSWNCA-VQHVLOKHSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)O |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)
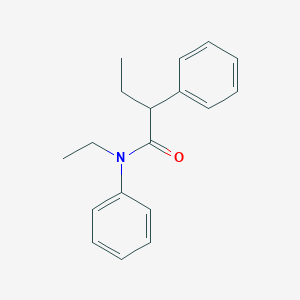
![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)
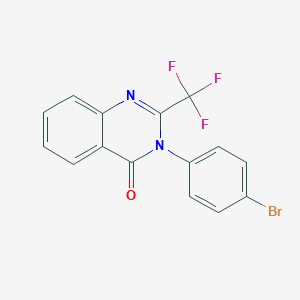
![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)
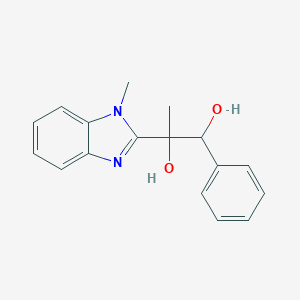
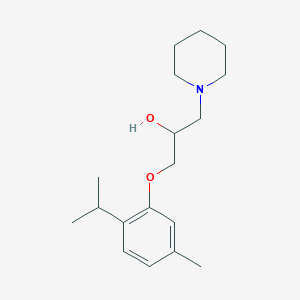
![2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B262431.png)
![5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262432.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)


